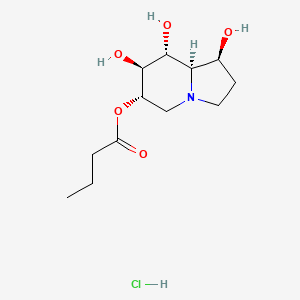

Celgosivir hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de celgosivir est un médicament antiviral expérimental développé pour le traitement de diverses infections virales, notamment le virus de l'hépatite C (VHC) et la dengue . Il s'agit d'une prodrogue orale de la castanospermine, un produit naturel qui inhibe l'alpha-glucosidase I, une enzyme essentielle à la maturation virale . Ce composé a montré une large activité antivirale in vitro et est exploré pour son potentiel dans les thérapies combinées .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de celgosivir est synthétisé à partir de la castanospermine par une série de réactions chimiques. La principale voie de synthèse implique la butanoylation de la castanospermine pour produire le celgosivir . Les conditions de réaction comprennent généralement l'utilisation d'anhydride butanoïque et d'un catalyseur basique sous température et pression contrôlées .

Méthodes de production industrielle : Dans les environnements industriels, la production de chlorhydrate de celgosivir implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend la purification du produit final par des techniques telles que la chromatographie ionique et la spectrométrie de masse haute résolution .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de celgosivir subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des impuretés N-oxyde dans des conditions spécifiques.

Réduction : Les réactions de réduction sont moins courantes mais peuvent se produire dans certaines conditions.

Substitution : Le groupe butanoyle dans le celgosivir peut être substitué par d'autres groupes acyles pour former différents dérivés.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène (H2O2) est couramment utilisé comme agent oxydant.

Substitution : Les chlorures d'acyle ou les anhydrides sont utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Des impuretés N-oxyde sont formées pendant l'oxydation.

Substitution : Divers dérivés acylés du celgosivir sont produits par des réactions de substitution.

4. Applications de la recherche scientifique

Le chlorhydrate de celgosivir a un large éventail d'applications de recherche scientifique :

Biologie : Le composé est utilisé dans la recherche sur la réplication virale et les interactions hôte-pathogène.

Médecine : Le chlorhydrate de celgosivir est étudié pour son potentiel dans le traitement des infections virales telles que le VHC, la dengue et la COVID-19

Industrie : Le composé est exploré pour son utilisation dans le développement de thérapies antivirales et de traitements combinés.

5. Mécanisme d'action

Le chlorhydrate de celgosivir exerce ses effets en inhibant l'alpha-glucosidase I, une enzyme impliquée dans la glycosylation des glycoprotéines d'enveloppe virale . Cette inhibition empêche le repliement et la maturation corrects des protéines virales, réduisant ainsi la réplication virale . Le composé est rapidement converti en castanospermine in vivo, qui est la forme active responsable de son activité antivirale .

Composés similaires :

Castanospermine : La forme active du celgosivir, également un inhibiteur de l'alpha-glucosidase.

UV-4 : Un dérivé de la deoxynojirimycine avec des propriétés antivirales similaires.

Unicité : Le chlorhydrate de celgosivir est unique en raison de sa forte absorption et de sa conversion en castanospermine, offrant une activité antivirale puissante . Sa capacité à inhiber un large éventail de virus et son potentiel pour la thérapie combinée en font un candidat précieux pour des recherches et un développement supplémentaires .

Applications De Recherche Scientifique

Celgosivir hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying alpha-glucosidase inhibition and glycosylation processes.

Biology: The compound is used in research on viral replication and host-pathogen interactions.

Medicine: this compound is being investigated for its potential in treating viral infections such as HCV, dengue fever, and COVID-19

Industry: The compound is explored for its use in developing antiviral therapies and combination treatments.

Mécanisme D'action

Celgosivir hydrochloride exerts its effects by inhibiting alpha-glucosidase I, an enzyme involved in the glycosylation of viral envelope glycoproteins . This inhibition prevents the proper folding and maturation of viral proteins, thereby reducing viral replication . The compound is rapidly converted to castanospermine in vivo, which is the active form responsible for its antiviral activity .

Comparaison Avec Des Composés Similaires

Castanospermine: The active form of celgosivir, also an alpha-glucosidase inhibitor.

UV-4: A deoxynojirimycin derivative with similar antiviral properties.

Uniqueness: Celgosivir hydrochloride is unique due to its high absorption and conversion to castanospermine, providing potent antiviral activity . Its ability to inhibit a broad range of viruses and its potential for combination therapy make it a valuable candidate for further research and development .

Activité Biologique

Celgosivir hydrochloride, a semi-synthetic derivative of castanospermine, has garnered attention for its potential antiviral and antitumor properties. Its mechanism primarily involves the inhibition of alpha-glucosidase I, an enzyme crucial for the glycosylation of viral proteins. This inhibition disrupts the maturation of viral particles, making celgosivir a candidate for treating various viral infections, particularly those caused by flaviviruses like dengue and hepatitis C.

Celgosivir acts by inhibiting alpha-glucosidase I, which is essential for the processing of N-linked oligosaccharides critical for the maturation of viral envelope glycoproteins. This mechanism leads to impaired viral replication and has been demonstrated in multiple studies:

- Antiviral Activity : Celgosivir exhibits broad antiviral activity against several viruses, including all four serotypes of the dengue virus (DENV) and hepatitis C virus (HCV) .

- Antitumor Effects : Preliminary studies suggest potential antitumor properties, although detailed mechanisms remain under investigation.

Dengue Fever Studies

A notable clinical trial, CELADEN, evaluated celgosivir's efficacy in treating dengue fever. The trial included 50 patients and administered celgosivir at a loading dose of 400 mg followed by 200 mg twice daily for five days. Key findings include:

- Viral Load Reduction : Although celgosivir did not significantly reduce viral load or fever in dengue patients, it demonstrated a trend towards improved hematological parameters in patients with secondary dengue infections .

- Pharmacokinetics : The study reported mean peak and trough concentrations of celgosivir at 5727 ng/mL and 430 ng/mL, respectively, with a half-life of approximately 2.5 hours .

- Immunological Profiling : Changes in T helper cell profiles were observed during treatment, suggesting an immunomodulatory effect .

Hepatitis C Studies

Celgosivir has shown promise as part of combination therapy for HCV. In phase II trials, it was evaluated alongside pegylated interferon alfa-2b and ribavirin:

- Synergistic Effects : The combination therapy exhibited improved efficacy compared to monotherapy with either agent alone .

- Long-term Safety : While generally well tolerated, long-term toxicity studies are necessary to confirm safety in humans .

Research Findings

Research indicates that celgosivir's antiviral efficacy is attributed to its ability to inhibit endoplasmic reticulum (ER) α-glucosidases. This inhibition prevents the release of viruses from infected cells:

- In Vitro Studies : Celgosivir demonstrated submicromolar activity against DENV in infected cells with an effective concentration (EC50) reported at approximately 5 μM .

- Animal Models : Efficacy was confirmed in mouse models of antibody-enhanced DENV infection, highlighting its potential as a therapeutic agent .

Summary of Research Findings

Propriétés

IUPAC Name |

[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5.ClH/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16;/h7-8,10-12,14,16-17H,2-6H2,1H3;1H/t7-,8-,10+,11+,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNZMBFOWDNCRU-QVMZSJACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161574 | |

| Record name | Celgosivir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141117-12-6 | |

| Record name | Celgosivir hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141117126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celgosivir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CELGOSIVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70U2NQU0FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.